2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid: is a synthetic organic compound. Its chemical formula is C₁₆H₁₃ClO₃ , and it has a molecular weight of approximately 288.73 g/mol . The compound features a thiazolidine ring and an ether linkage, making it an interesting target for research.
Preparation Methods
Synthetic Routes::
Thiazolidine Ring Formation:
Ether Bond Formation:
- Information on large-scale industrial production methods for this specific compound is limited. it is likely that similar synthetic routes are employed.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazolidine ring or the ethoxy group.
Reduction: Reduction of the carbonyl group in the benzoic acid moiety could yield the corresponding alcohol.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: Investigating novel synthetic methodologies.
Biology: Studying its interactions with biological macromolecules.
Medicine: Exploring potential pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H20ClNO4S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-17-9-13(18-21-15(11-26-18)19(22)23)5-8-16(17)25-10-12-3-6-14(20)7-4-12/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
AGWQKXRHGLSDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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